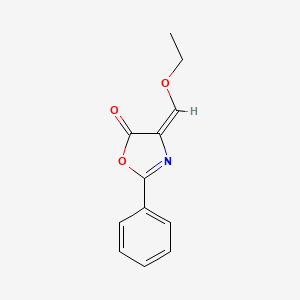

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(ethoxymethylene)-2-phenyloxazol-5-one is a 1,3-oxazole compound having a phenyl substituent at the 2-position, an ethoxymethylene group at the 4-position, and an oxo group at the 5-position. It is a chemical allergen used for immunological experiments, particularly for experiments on delayed type hypersensitivity. It has a role as an allergen. It is a member of 1,3-oxazoles and a gamma-lactone.

Immunologic adjuvant and sensitizing agent.

Applications De Recherche Scientifique

Fluorescent Analogues and Conjugates

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one, a variant of oxazolone, has been synthesized for use as a fluorescent analogue. Its properties make it suitable for creating conjugates with amino acids for various analytical applications. These conjugates exhibit stable properties in both solid and aqueous forms, and their fluorescence characteristics are sensitive to pH changes, which can be useful in monitoring cellular compartments with different pH levels (Kóczán et al., 2001).

Reactivity with Proteins and Peptides

The chemical reactivity of oxazolone with proteins and peptides is noteworthy, specifically its rapid reaction with the amine group in lysine and with cysteine-peptides. This leads to the formation of various stable products, which is significant for understanding its role in skin sensitization and for designing peptide reactivity assays (Natsch et al., 2010).

Synthesis of Derivatives

Research has been conducted on the synthesis of 1-substituted-1,2,4-triazolin-5-one derivatives using ethoxymethylene carbamate, which demonstrates the potential for varied applications in the future (Zhang Juan & Fan Xiao-dong, 2006).

Polymer Applications

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one is used in the synthesis of poly(2-oxazoline) based polymers. These polymers, with their diverse chemical properties and synthesis methodologies, are increasingly being explored for biomedical applications, particularly in drug, gene, and protein delivery (Sedláček et al., 2012).

Catalysis and Chemical Reactions

It also plays a role in various chemical reactions, such as in the formation of ortho-palladated complexes, demonstrating its utility in catalysis and organometallic chemistry. These complexes have been used in reactions like the hydrolysis of methylparathion, indicating potential applications in environmental chemistry (Kim, Liu, & Gabbaï, 2004).

Propriétés

Numéro CAS |

57784-65-3 |

|---|---|

Nom du produit |

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one |

Formule moléculaire |

C12H11NO3 |

Poids moléculaire |

217.22 g/mol |

Nom IUPAC |

(4E)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |

Clé InChI |

SJHPCNCNNSSLPL-CSKARUKUSA-N |

SMILES isomérique |

CCO/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2 |

SMILES |

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 |

SMILES canonique |

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 |

Autres numéros CAS |

15646-46-5 |

Pictogrammes |

Irritant |

Synonymes |

2-Phenyl-4-(ethoxymethylene)oxazol-5-one 4 Ethoxymethylene 2 phenyloxazolone 4-Ethoxymethylene-2-phenyloxazolone Oxazolone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1225198.png)

![4-[[[(2-Methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1225202.png)

![4-Amino-2-[[4-(1-azepanylsulfonyl)phenyl]-oxomethyl]isoindole-1,3-dione](/img/structure/B1225205.png)

![2,4-dimethyl-5-[2-[[1-(4-methylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225207.png)

![N-[1-(4-methyl-6-oxo-1-pyrimidinyl)-2-oxo-2-phenylethyl]benzamide](/img/structure/B1225209.png)

![4-Amino-3-(2-furanyl)thieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B1225210.png)

![N-[3-(3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B1225214.png)

![N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225216.png)

![2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1225217.png)

![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)

![3-Methyl-6-thiophen-2-yl-4-isoxazolo[5,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1225225.png)

![4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1225227.png)